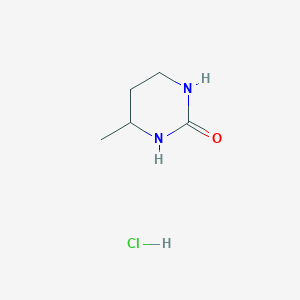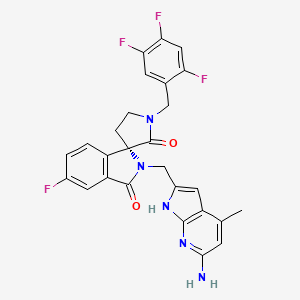
EP300/Cbp-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EP300/Cbp-IN-1 is a potent and selective inhibitor of the bromodomains of EP300 and CREB-binding protein (CBP), two homologous histone acetyltransferases. These enzymes play critical roles in cellular growth and differentiation by regulating gene expression through histone acetylation . This compound has shown significant potential in preclinical studies for its ability to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EP300/Cbp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-throughput screening methods to identify the most efficient synthetic routes, and employing advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
EP300/Cbp-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Aplicaciones Científicas De Investigación
EP300/Cbp-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
EP300/Cbp-IN-1 exerts its effects by binding to the bromodomains of EP300 and CBP, thereby inhibiting their histone acetyltransferase activity . This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound specifically targets transcription factors such as MYC and IRF4, which are critical for the growth and survival of cancer cells .
Comparación Con Compuestos Similares
EP300/Cbp-IN-1 is unique in its high selectivity and potency for EP300 and CBP bromodomains compared to other similar compounds. Some similar compounds include:
CCS1477: Another potent EP300/CBP bromodomain inhibitor with similar applications in cancer therapy.
JQAD1: A PROTAC degrader that selectively targets EP300 for degradation, showing efficacy in neuroblastoma.
This compound stands out due to its specific binding affinity and the ability to induce significant biological effects at low concentrations .
Propiedades
Fórmula molecular |
C30H32ClFN4O4 |
|---|---|
Peso molecular |
567.0 g/mol |
Nombre IUPAC |
(4S)-3-(4-chloro-3-fluorophenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-ethoxycyclohexyl)benzimidazol-2-yl]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C30H32ClFN4O4/c1-4-38-22-9-6-20(7-10-22)35-26-12-5-19(28-17(2)34-40-18(28)3)15-25(26)33-29(35)27-13-14-39-30(37)36(27)21-8-11-23(31)24(32)16-21/h5,8,11-12,15-16,20,22,27H,4,6-7,9-10,13-14H2,1-3H3/t20?,22?,27-/m0/s1 |
Clave InChI |
SOVZFVKUVPGESE-RIQBOWGZSA-N |
SMILES isomérico |
CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |
SMILES canónico |
CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2C5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)


![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)

![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)


